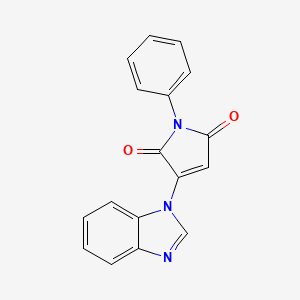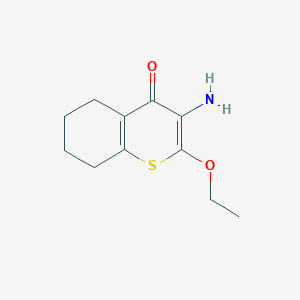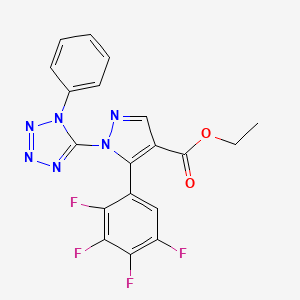![molecular formula C22H22ClN5O2 B14945956 2-(5-{4-[(2-chlorobenzyl)oxy]phenyl}-2H-tetrazol-2-yl)-N-(3-methylpent-1-yn-3-yl)acetamide](/img/structure/B14945956.png)
2-(5-{4-[(2-chlorobenzyl)oxy]phenyl}-2H-tetrazol-2-yl)-N-(3-methylpent-1-yn-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-{4-[(2-CHLOROBENZYL)OXY]PHENYL}-2H-TETRAZOL-2-YL)-N-(3-METHYL-1-PENTYN-3-YL)ACETAMIDE is a complex organic compound with a unique structure that includes a tetrazole ring, a chlorobenzyl group, and an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-{4-[(2-CHLOROBENZYL)OXY]PHENYL}-2H-TETRAZOL-2-YL)-N-(3-METHYL-1-PENTYN-3-YL)ACETAMIDE typically involves multiple steps, including the formation of the tetrazole ring and the introduction of the chlorobenzyl and acetamide groups. Common synthetic routes may involve the use of reagents such as sodium azide, chlorobenzyl chloride, and acetylenic compounds under controlled conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-{4-[(2-CHLOROBENZYL)OXY]PHENYL}-2H-TETRAZOL-2-YL)-N-(3-METHYL-1-PENTYN-3-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
2-(5-{4-[(2-CHLOROBENZYL)OXY]PHENYL}-2H-TETRAZOL-2-YL)-N-(3-METHYL-1-PENTYN-3-YL)ACETAMIDE has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.
Industry: The compound may find use in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-(5-{4-[(2-CHLOROBENZYL)OXY]PHENYL}-2H-TETRAZOL-2-YL)-N-(3-METHYL-1-PENTYN-3-YL)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring and chlorobenzyl group may play crucial roles in binding to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((5E)-5-{2-[(2-CHLOROBENZYL)OXY]BENZYLIDENE}-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)BUTANOIC ACID
- Imidazole-containing compounds
Uniqueness
2-(5-{4-[(2-CHLOROBENZYL)OXY]PHENYL}-2H-TETRAZOL-2-YL)-N-(3-METHYL-1-PENTYN-3-YL)ACETAMIDE is unique due to its combination of a tetrazole ring and a chlorobenzyl group, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Formule moléculaire |
C22H22ClN5O2 |
|---|---|
Poids moléculaire |
423.9 g/mol |
Nom IUPAC |
2-[5-[4-[(2-chlorophenyl)methoxy]phenyl]tetrazol-2-yl]-N-(3-methylpent-1-yn-3-yl)acetamide |
InChI |
InChI=1S/C22H22ClN5O2/c1-4-22(3,5-2)24-20(29)14-28-26-21(25-27-28)16-10-12-18(13-11-16)30-15-17-8-6-7-9-19(17)23/h1,6-13H,5,14-15H2,2-3H3,(H,24,29) |
Clé InChI |
MKRBWEFKMLDVDU-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C#C)NC(=O)CN1N=C(N=N1)C2=CC=C(C=C2)OCC3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-ethoxyphenyl)-2-[3-(3-fluorobenzyl)-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B14945889.png)
![2-{(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B14945897.png)

![N-[2-(2-chlorophenoxy)ethyl]-4-ethylbenzamide](/img/structure/B14945905.png)


![1'-methyl-3-[(4-methylphenyl)sulfonyl]-8-nitro-3'-propyl-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B14945921.png)
![3Ah-pyrrolo[3,4-d]isoxazole-3-carboxylic acid, 4,6-dioxo-5-phenyl-4,5,6,6a-tetrahydro-, methyl ester](/img/structure/B14945924.png)
![2-[(1H-indazol-5-ylamino)methyl]phenol](/img/structure/B14945928.png)

![2-{5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B14945946.png)
![2,6-difluoro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide](/img/structure/B14945949.png)

![4-Fluorophenyl N-({4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-YL]anilino}carbonyl)sulfamate](/img/structure/B14945954.png)
